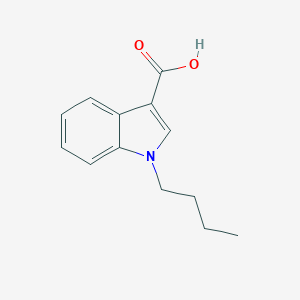
1-butylindole-3-carboxylic Acid
Description
1-Butylindole-3-carboxylic acid is an indole derivative featuring a butyl group at the 1-position and a carboxylic acid moiety at the 3-position of the indole ring. The butyl substituent likely enhances lipophilicity compared to shorter alkyl or aromatic substituents, influencing solubility, metabolic stability, and receptor interactions. Such compounds are frequently employed as intermediates in pharmaceutical synthesis or as bioactive molecules targeting inflammatory pathways or receptors like CysLT1 .
Properties
CAS No. |
154287-01-1 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-butylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-2-3-8-14-9-11(13(15)16)10-6-4-5-7-12(10)14/h4-7,9H,2-3,8H2,1H3,(H,15,16) |
InChI Key |
FCDUTQOVTAGBSP-UHFFFAOYSA-N |
SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)O |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- CysLT1 Receptor Antagonism : 3-Substituted indole-2-carboxylic acids (e.g., derivatives from ) show receptor selectivity, suggesting that 1-substituents (butyl, benzyl) in 3-carboxylic acid analogs could modulate affinity or pharmacokinetics .
- Synthetic Feasibility : Alkylation at the indole 1-position (e.g., benzyl in ) typically involves nucleophilic substitution or transition metal catalysis. A butyl group might require similar protocols but with longer-chain alkyl halides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


